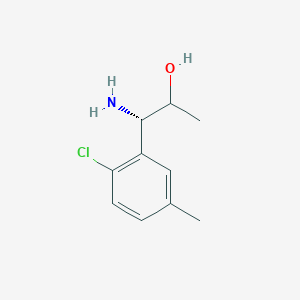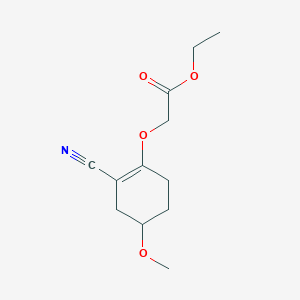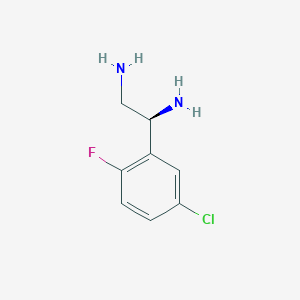
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorinated aromatic ring, and a secondary alcohol, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of a methyl-substituted aromatic compound.
Amination: The chlorinated aromatic compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the secondary alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Pharmaceuticals: (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as an intermediate in the synthesis of various drugs.
Catalysis: It serves as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Protein Interaction: Research focuses on its interaction with proteins and its effects on biological pathways.
Medicine
Drug Development: It is a key intermediate in the development of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Its derivatives are explored for use in advanced materials.
Wirkmechanismus
The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different reactivity and applications.
1-Amino-1-(2-chloro-5-methylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
Chirality: The (1S) configuration provides specific interactions with biological targets, making it unique in its activity.
Functional Groups: The combination of amino, chlorinated aromatic, and secondary alcohol groups offers diverse reactivity and applications.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI-Schlüssel |
AUZGPVSYVKNCBJ-OMNKOJBGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)

![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)




![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)




